molecular formula C18H21N3O B5713043 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide

2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide

カタログ番号 B5713043
分子量: 295.4 g/mol
InChIキー: VHKKUNJAIQGMMB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide, also known as CYC202, is a small molecule inhibitor of cyclin-dependent kinases (CDKs). It has been extensively studied for its potential use in cancer treatment. In

作用機序

2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide is a potent inhibitor of CDKs, which are enzymes that regulate the cell cycle. CDKs play a crucial role in cell division, and their dysregulation is a hallmark of cancer. 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide inhibits CDKs by binding to their active site, preventing them from phosphorylating their substrates. This leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide has been shown to have several biochemical and physiological effects. It inhibits the phosphorylation of retinoblastoma protein (pRb), a tumor suppressor protein that regulates the cell cycle. 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide also inhibits the phosphorylation of RNA polymerase II, a protein that is involved in transcription. Additionally, 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide has been shown to induce G1 cell cycle arrest and apoptosis in cancer cells.

実験室実験の利点と制限

One advantage of using 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide in lab experiments is its potency and specificity for CDKs. It has been shown to be more potent than other CDK inhibitors, such as flavopiridol and roscovitine. Additionally, 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide has a favorable pharmacokinetic profile, making it suitable for in vivo studies.
One limitation of using 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide in lab experiments is its potential toxicity. It has been shown to cause liver toxicity in animal studies, which may limit its clinical use. Additionally, 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide may have off-target effects, which could complicate the interpretation of experimental results.

将来の方向性

There are several future directions for research on 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide. One area of interest is its potential use in combination with other cancer treatments, such as chemotherapy and immunotherapy. Another area of interest is the development of more potent and selective CDK inhibitors based on the structure of 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide. Finally, the role of 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide in other diseases, such as neurodegenerative disorders, is an area of potential future research.

合成法

The synthesis of 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide involves several steps. It starts with the reaction of 3-cyano-7-ethyl-1H-indole with cyclopentylmagnesium bromide to form the corresponding Grignard reagent. The Grignard reagent is then reacted with N-(tert-butoxycarbonyl)cyclopentylacetamide to give the intermediate product. Finally, the intermediate product is deprotected to yield 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide.

科学的研究の応用

2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide has also been shown to induce apoptosis (programmed cell death) in cancer cells.

特性

IUPAC Name

2-(3-cyano-7-ethylindol-1-yl)-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-2-13-6-5-9-16-14(10-19)11-21(18(13)16)12-17(22)20-15-7-3-4-8-15/h5-6,9,11,15H,2-4,7-8,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHKKUNJAIQGMMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2CC(=O)NC3CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。